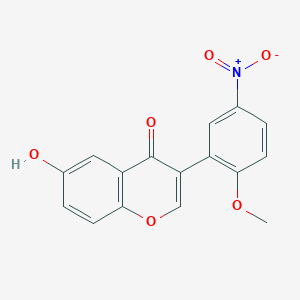

6-Hydroxy-3-(2-methoxy-5-nitrophenyl)-4H-1-benzopyran-4-one

Description

Properties

CAS No. |

63123-68-2 |

|---|---|

Molecular Formula |

C16H11NO6 |

Molecular Weight |

313.26 g/mol |

IUPAC Name |

6-hydroxy-3-(2-methoxy-5-nitrophenyl)chromen-4-one |

InChI |

InChI=1S/C16H11NO6/c1-22-14-4-2-9(17(20)21)6-11(14)13-8-23-15-5-3-10(18)7-12(15)16(13)19/h2-8,18H,1H3 |

InChI Key |

FWHCDZAJIYDDMV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=COC3=C(C2=O)C=C(C=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected 4H-1-Benzopyran-4-one Derivatives

Key Observations :

- The 6-hydroxy group differentiates it from Glyasperin B, which has a prenyl substituent at this position, reducing solubility but increasing lipophilicity .

- Unlike bromo- or tetrazole-containing derivatives (), the target compound’s nitro group may confer distinct redox properties, influencing antioxidant capacity .

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data Comparison

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for confirming the structure of 6-Hydroxy-3-(2-methoxy-5-nitrophenyl)-4H-1-benzopyran-4-one?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify substituents. For example, the methoxy group (-OCH₃) at position 2 and the nitro group (-NO₂) at position 5 on the phenyl ring will show distinct splitting patterns and chemical shifts. Aromatic protons in the benzopyran core (e.g., C6-H) typically resonate between δ 6.5–8.5 ppm .

- Infrared (IR) Spectroscopy : Detect functional groups like hydroxyl (-OH, ~3200–3600 cm⁻¹), nitro (-NO₂, ~1350–1500 cm⁻¹), and carbonyl (C=O, ~1650–1750 cm⁻¹) stretches.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular formula (C₁₅H₉NO₅) via the molecular ion peak (m/z 283.2357) and fragmentation patterns .

- Cross-Referencing : Validate spectral data against databases like NIST Chemistry WebBook for analogous benzopyran derivatives .

Q. What are the optimal synthesis routes for this compound?

- Methodological Answer :

- Precursor Condensation : Adapt methods used for similar benzopyran-4-ones. For example, react 2-methoxy-5-nitrophenol with a suitable aldehyde or ketone under acidic conditions (e.g., HCl or H₂SO₄) to form the benzopyran core via cyclization .

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield by using microwave irradiation for key steps like nitro-group introduction or hydroxylation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the pure product .

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if handling powders to avoid inhalation .

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Label containers with hazard symbols (e.g., acute toxicity, skin/eye irritation) as per GHS classification .

- Spill Management : Avoid dust generation; use damp cloths for cleanup. Dispose of waste via licensed chemical disposal services .

Advanced Research Questions

Q. What experimental strategies address missing physicochemical data (e.g., solubility, log P) for this compound?

- Methodological Answer :

- Solubility Testing : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, PBS) at 25°C. Use UV-Vis spectroscopy to quantify saturation points.

- log P Determination : Use reversed-phase HPLC with a C18 column and a calibration curve of known log P standards. Alternatively, employ the octanol-water partition method .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) for melting points .

Q. How does the substitution pattern influence reactivity in electrophilic/nucleophilic reactions?

- Methodological Answer :

- Electrophilic Substitution : The electron-withdrawing nitro group at position 5 deactivates the phenyl ring, directing electrophiles to the methoxy-substituted position (C2). Reactivity can be tested via nitration or halogenation under controlled conditions .

- Nucleophilic Attack : The carbonyl group (C4=O) is susceptible to nucleophiles like Grignard reagents. Monitor reaction progress via TLC or in-situ IR to detect intermediate enolates .

- Comparative Studies : Compare reaction rates with analogs lacking the nitro group (e.g., 6-hydroxy-3-(2-methoxyphenyl) derivatives) to isolate substituent effects .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Standardized Assays : Replicate studies using uniform protocols (e.g., MTT assay for cytotoxicity, IC₅₀ calculations) to minimize variability. Include positive controls (e.g., genistein for kinase inhibition) .

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., nitro-to-amine reduction) to test if bioactivity changes are due to the nitro group or other substituents .

- Meta-Analysis : Aggregate data from multiple studies (e.g., enzyme inhibition, antioxidant assays) using statistical tools (ANOVA, t-tests) to identify trends or outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.